2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
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Overview
Description
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluorophenyl group and a cycloheptenone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of biological activities. The cycloheptenone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
- 2-[2-(2,6-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
- 2-[2-(3,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
Uniqueness
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
918873-79-7 |
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Molecular Formula |
C15H14F2O2 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-[2-(2,5-difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C15H14F2O2/c16-11-6-7-13(17)12(9-11)15(19)8-10-4-2-1-3-5-14(10)18/h4,6-7,9H,1-3,5,8H2 |
InChI Key |
NSCIREKGOHJTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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